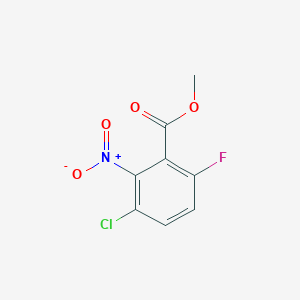

Methyl 3-chloro-6-fluoro-2-nitrobenzoate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-chloro-6-fluoro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO4/c1-15-8(12)6-5(10)3-2-4(9)7(6)11(13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKKCYPRANQGQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for Methyl 3 Chloro 6 Fluoro 2 Nitrobenzoate

Established Synthetic Pathways to Methyl 3-chloro-6-fluoro-2-nitrobenzoate

Traditional synthetic routes to compounds like this compound typically involve a sequence of electrophilic aromatic substitution and nucleophilic substitution reactions on a benzene (B151609) ring, followed by modification of functional groups. The order of these reactions is critical for achieving the desired substitution pattern.

Regioselective Nitration of Substituted Halogenated Benzoates

Nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro (NO₂) group onto an aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. For a precursor such as methyl 3-chloro-6-fluorobenzoate, the existing chloro, fluoro, and methyl ester groups are all electron-withdrawing, which deactivates the ring towards electrophilic attack.

Halogens (Cl and F) are ortho-, para-directing deactivators, while the methyl ester group is a meta-directing deactivator. The position of nitration is therefore determined by the cumulative directing influence of these groups. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comaiinmr.comyoutube.com The strong acidic conditions protonate the nitric acid, allowing it to lose a water molecule to form the nitronium ion. youtube.com

In a related synthesis, 2,6-dichlorobenzoic acid is nitrated using a mixed acid of fuming nitric acid and concentrated sulfuric acid at room temperature to yield 2,6-dichloro-3-nitrobenzoic acid with high selectivity and a yield of 94.5%. patsnap.com This demonstrates that the nitro group is directed to the position meta to the carboxyl group and ortho/para to the chlorine atoms, consistent with established directing effects.

The conditions for these reactions must be carefully controlled, as nitration is a highly exothermic process. europa.eu

Table 1: Examples of Nitration Conditions for Substituted Aromatic Acids

| Starting Material | Nitrating Agent | Conditions | Product | Yield | Reference |

| 2,6-Dichlorobenzoic acid | Fuming HNO₃ / H₂SO₄ | Room temperature, 5 hours | 2,6-Dichloro-3-nitrobenzoic acid | 94.5% | patsnap.com |

| Methyl benzoate | HNO₃ / H₂SO₄ | --- | Methyl 3-nitrobenzoate | --- | aiinmr.com |

Selective Halogenation (Chlorination and Fluorination) Protocols for Benzoic Acid Precursors

Introducing halogen atoms onto the aromatic ring can be achieved through electrophilic or nucleophilic substitution reactions. Electrophilic halogenation of benzene rings typically requires a Lewis acid catalyst, such as FeCl₃ or AlBr₃, to activate the halogen. libretexts.org The order of introduction of the chloro and fluoro groups is crucial and often depends on the available starting materials and the desired regiochemistry.

Fluorine is highly reactive, and direct fluorination is often difficult to control. libretexts.org Therefore, fluorinated precursors are commonly used, or fluorine is introduced via nucleophilic aromatic substitution (e.g., the Halex process) or through methods like the Balz-Schiemann reaction involving diazonium salts. A synthesis method for 2-fluoro-3-nitrobenzoic acid starts from o-methylphenol, which undergoes nitration, chlorination of the hydroxyl group, and then a fluorination reaction before the final oxidation of the methyl group. patsnap.com

The introduction of a nitro group can facilitate nucleophilic aromatic substitution, as the nitro group's strong electron-withdrawing effect stabilizes the intermediate Meisenheimer complex. nih.gov This allows for the displacement of a leaving group (like a halogen) by a fluoride (B91410) ion, for instance.

Esterification Techniques for Carboxylic Acid Derivatives

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 3-chloro-6-fluoro-2-nitrobenzoic acid. This is a common and generally high-yielding reaction.

One of the most established methods is Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), and heating the mixture to reflux. patsnap.comchemicalbook.com For example, 2,6-dichloro-3-nitrobenzoic acid is dissolved in methanol with concentrated sulfuric acid and refluxed for 5 hours to produce methyl 2,6-dichloro-3-nitrobenzoate. patsnap.com Similarly, 2-fluoro-3-nitrobenzoic acid is converted to its methyl ester in 93% yield by stirring with methanol and concentrated H₂SO₄ at 50°C for 16 hours. chemicalbook.com

Another effective method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with methanol to form the ester. A general procedure for this involves treating the carboxylic acid with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF), followed by the addition of excess methanol. chemicalbook.com This method is often faster and can be performed at room temperature.

Table 2: Esterification Methods for Substituted Nitrobenzoic Acids

| Carboxylic Acid | Reagents | Conditions | Product | Yield | Reference |

| 2,6-Dichloro-3-nitrobenzoic acid | Methanol, H₂SO₄ | Reflux, 5 hours | Methyl 2,6-dichloro-3-nitrobenzoate | --- | patsnap.com |

| 2-Fluoro-3-nitrobenzoic acid | Methanol, H₂SO₄ | 50°C, 16 hours | Methyl 2-fluoro-3-nitrobenzoate | 93% | chemicalbook.com |

| 2-Fluoro-3-nitrobenzoic acid | Oxalyl chloride, DMF; then Methanol | Room temperature | Methyl 2-fluoro-3-nitrobenzoate | 99% | chemicalbook.com |

Advanced and Green Synthetic Approaches for Enhanced Efficiency

Modern synthetic chemistry aims to develop more efficient, safer, and environmentally benign processes. These principles are being applied to the synthesis of complex molecules like this compound through the use of catalysis and advanced processing technologies.

Catalytic Synthesis: Exploration of Homogeneous and Heterogeneous Catalysis

Catalysis offers significant advantages by enabling reactions under milder conditions, increasing selectivity, and reducing waste. While catalytic hydrogenation of nitro compounds is well-established, using both heterogeneous (e.g., Pd/C) and homogeneous catalysts, their application in the formation of the core structure is also an area of active research. sioc-journal.cnrawdatalibrary.net

Heterogeneous Catalysis : Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation and recycling, a key principle of green chemistry. researchgate.net For instance, supported metal catalysts (e.g., Rh on carbon) have been explored for the direct carbonylation of nitroaromatic compounds. google.com While often used for nitro group reduction, developing heterogeneous catalysts for selective nitration or halogenation could improve the sustainability of the synthesis. researchgate.netnih.gov The use of solid acid catalysts, for example, could replace corrosive liquid acids like H₂SO₄ in nitration reactions, reducing environmental impact.

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers significant advantages over traditional batch processing, especially for hazardous reactions like nitration. nih.govrsc.org

The key benefits of flow chemistry include:

Enhanced Safety : Nitration reactions are highly exothermic and the accumulation of potentially explosive nitroaromatic compounds in large batch reactors poses a significant safety risk. europa.euewadirect.com Flow reactors have a very small reaction volume at any given time, minimizing the risk of thermal runaway. europa.eu

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, enabling precise temperature control and preventing the formation of hot spots that can lead to side reactions or decomposition. europa.euewadirect.com

Improved Yield and Selectivity : Precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry leads to higher selectivity and yields, reducing the formation of impurities. rsc.orgewadirect.com

Scalability : Scaling up a continuous process is often more straightforward than for a batch process, involving running the reactor for a longer duration or by "numbering up" (using multiple reactors in parallel). rsc.org

A continuous-flow process for the mononitration of various aromatic compounds has been developed, achieving high yields (e.g., 99.3% for a key intermediate of an anticancer drug) and demonstrating successful scale-up. rsc.org Such a system could be adapted for the nitration step in the synthesis of this compound, making the process safer and more efficient. magritek.comresearchgate.net The integration of multiple reaction steps—such as nitration, substitution, and hydrogenation—into a single continuous line is a key goal of modern pharmaceutical manufacturing. magritek.com

Solvent-Free and Environmentally Benign Reaction Systems

In recent years, the principles of green chemistry have driven the development of solvent-free and environmentally benign reaction systems for organic synthesis. For the esterification of substituted benzoic acids, such as 3-chloro-6-fluoro-2-nitrobenzoic acid, several eco-friendly approaches have been explored.

One such approach is the use of solid acid catalysts, which can replace corrosive mineral acids like sulfuric acid. Phosphoric acid-modified Montmorillonite K-10 clay has been demonstrated as an efficient catalyst for the esterification of various substituted benzoic acids with alcohols under solvent-free conditions. This method offers advantages such as the absence of solvent and the use of a reusable solid catalyst, which simplifies product purification and reduces waste.

Another green methodology involves mechanochemistry, where reactions are conducted by grinding solid reactants together, often in a ball mill. This technique can lead to high-yield esterification at room temperature without the need for any solvent. For instance, a system employing iodine and potassium hypophosphite under solvent-free milling conditions has been shown to be effective for the esterification of a variety of carboxylic acids and alcohols.

Furthermore, the use of magnetically recyclable nanocatalysts, such as magnetite (Fe3O4) and silica-coated magnetite nanoparticles, presents a promising environmentally friendly option. These catalysts have shown high activity in the esterification of fatty acids under solvothermal conditions and can be easily recovered from the reaction mixture using an external magnet for reuse, minimizing catalyst waste. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters.

Temperature is a critical parameter in both the nitration and esterification steps. In nitration reactions of aromatic compounds, temperature control is crucial to prevent the formation of undesired byproducts and to ensure safety. For the nitration of methyl benzoate, maintaining the temperature between 5-15°C has been shown to be essential for achieving high yields; higher temperatures can lead to a significant decrease in product yield. orgsyn.org

In the esterification of 2-fluoro-3-nitrobenzoic acid with methanol, a reaction temperature of 50°C for 16 hours has been reported to give a high yield of the corresponding methyl ester. chemicalbook.com The reaction time is another key variable that needs to be optimized to ensure the completion of the reaction while minimizing the potential for side reactions or product degradation.

While many esterification reactions are conducted at atmospheric pressure, in a pilot plant setting, pressure control can be a valuable tool for managing reaction exotherms, especially during scale-up.

The stoichiometry of the reactants plays a vital role in maximizing the yield of the desired product. In the nitration step, a carefully controlled molar ratio of the nitrating agent (a mixture of nitric and sulfuric acids) to the aromatic substrate is necessary. For the synthesis of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, a specific molar ratio of 2,4-dichloro-5-fluoroacetophenone to fuming nitric acid and concentrated sulfuric acid (1:6–15:11–25) has been patented to achieve high purity and yield. google.com

The purity of the starting materials is also paramount. For instance, in the nitration of methyl benzoate, using a high-purity starting material that dissolves in sulfuric acid without coloration is recommended to avoid a potential 10% decrease in yield. orgsyn.org Similarly, for the esterification reaction to proceed to completion, it is often beneficial to use an excess of the alcohol (methanol in this case) to shift the equilibrium towards the product side.

The recyclability of the catalyst is a key consideration in green and sustainable synthesis. Solid acid catalysts, such as modified clays (B1170129) and zeolites, and magnetically separable nanocatalysts offer the advantage of being easily recovered and reused over multiple reaction cycles without a significant loss of activity. researchgate.netijstr.org For instance, zinc(II)-based salts have been reported as totally and immediately recyclable catalysts for esterification reactions. nicl.it

Below is an illustrative data table showcasing the effect of catalyst loading on the yield of a representative esterification reaction.

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 8 | 75 |

| 2 | 6 | 88 |

| 5 | 4 | 95 |

| 10 | 4 | 95 |

This is a representative table based on general findings for similar reactions and not specific experimental data for this compound.

Scale-Up Considerations for Research and Development Purposes

Transitioning the synthesis of this compound from a laboratory scale to a research and development or pilot plant scale introduces several challenges that need to be addressed. A key consideration is the management of reaction exotherms, particularly during the nitration step, which is highly exothermic. In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Therefore, robust cooling systems and careful control of the addition rate of reagents are crucial for safe operation.

The choice of equipment is also important. For instance, the material of the reactor must be resistant to the corrosive nature of the reagents used, such as the mixed acid in the nitration step. Agitation efficiency is another factor that becomes more critical on a larger scale to ensure proper mixing and heat transfer.

Furthermore, the work-up and purification procedures need to be adapted for larger quantities. Filtration, extraction, and distillation processes that are straightforward in the lab may require specialized equipment at a larger scale. The economic viability of the process, including the cost of raw materials, energy consumption, and waste disposal, also becomes a more significant factor during scale-up. A thorough process hazard analysis is essential to identify and mitigate any potential safety risks associated with the larger-scale synthesis.

Reactivity Profiles and Mechanistic Investigations of Methyl 3 Chloro 6 Fluoro 2 Nitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-poor aromatic systems. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. pressbooks.publibretexts.org

Displacement of Halogen Substituents (Chlorine and Fluorine) by Various Nucleophiles

In Methyl 3-chloro-6-fluoro-2-nitrobenzoate, both the chlorine and fluorine atoms can potentially serve as leaving groups in an SNAr reaction. The aromatic ring is significantly activated towards nucleophilic attack due to the potent electron-withdrawing nitro group positioned ortho to both halogens. pressbooks.pub This positioning is optimal for stabilizing the negative charge that develops in the Meisenheimer complex intermediate.

The relative reactivity of halogens as leaving groups in SNAr reactions does not typically follow the trend of C-X bond strength. Instead, the rate-determining step is usually the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.com Highly electronegative substituents, like fluorine, make the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the typical order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com Therefore, it is anticipated that the fluorine atom at the C-6 position would be more readily displaced by nucleophiles than the chlorine atom at the C-3 position, assuming similar electronic activation.

Electronic and Steric Influence of the Nitro and Ester Groups on SNAr Pathways

The electronic effects of the substituents are paramount in determining the feasibility and outcome of SNAr reactions.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group activates the ring towards nucleophilic attack through both inductive and resonance effects. Its position at C-2, ortho to both the chlorine (C-3) and fluorine (C-6) atoms, provides strong resonance stabilization for the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at either of these positions. pressbooks.publibretexts.org The negative charge can be delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the reaction. msu.edu

Ester Group (-COOCH₃): The methyl ester group is also an electron-withdrawing substituent, primarily through resonance. It deactivates the ring towards electrophiles but contributes to its activation towards nucleophiles. youtube.com It is positioned para to the fluorine atom and meta to the chlorine atom. This para-relationship to the fluorine atom allows for additional resonance stabilization of the intermediate formed upon attack at C-6, further enhancing the reactivity of this site over the C-3 position.

Steric hindrance can also play a role. numberanalytics.comrsc.org The nitro group at C-2 is adjacent to the chlorine at C-3, which could sterically impede the approach of a bulky nucleophile to the C-3 position. The fluorine atom at C-6 is less sterically hindered by the adjacent nitro group due to the smaller atomic radius of fluorine compared to chlorine.

Regioselectivity and Diastereoselectivity in SNAr Transformations

Regioselectivity in the SNAr reaction of this compound refers to the preferential substitution of one halogen over the other. Based on the electronic influences, the fluorine atom at C-6 is the predicted site of substitution.

The key factors influencing this regioselectivity are:

Electrophilicity of the Carbon Atom: The high electronegativity of fluorine makes the C-6 carbon more electron-deficient and thus a more favorable target for nucleophilic attack compared to the C-3 carbon bonded to chlorine.

Stability of the Meisenheimer Complex: Both sites benefit from the ortho-nitro group's stabilizing effect. However, the intermediate formed by attack at C-6 receives additional resonance stabilization from the para-ester group, which is not available for the intermediate formed by attack at C-3.

The following table summarizes the electronic effects at each halogen-substituted position:

| Position | Halogen | Ortho/Para EWGs for Stabilization | Meta EWGs | Predicted Reactivity |

| C-3 | Chlorine | -NO₂ (ortho) | -COOCH₃ (meta) | Less Reactive |

| C-6 | Fluorine | -NO₂ (ortho), -COOCH₃ (para) | None | More Reactive |

Diastereoselectivity would become a consideration if the nucleophile or the resulting product contains stereocenters, but for simple nucleophiles, the primary issue is regioselectivity.

Kinetic and Thermodynamic Aspects of Substitution Reaction Mechanisms

Chemical reactions can be governed by either kinetic or thermodynamic control. jackwestin.com

Kinetic Control: The major product is the one that is formed the fastest, meaning it has the lowest activation energy. libretexts.org

Thermodynamic Control: The major product is the most stable one, which requires the reaction to be reversible to allow equilibrium to be established. wikipedia.orgopenstax.org

SNAr reactions are generally considered to be under kinetic control. libretexts.org The rate-determining step is the high-energy formation of the Meisenheimer complex. masterorganicchemistry.com The subsequent elimination of the leaving group to restore aromaticity is a much faster process. Since the reaction is typically irreversible under standard conditions, the product distribution is determined by the relative rates of attack at the different electrophilic sites. libretexts.org

In the case of this compound, the transition state leading to the Meisenheimer complex at the C-6 position is expected to be lower in energy due to superior electronic activation and potentially lower steric hindrance. Therefore, the kinetically favored product will be the one resulting from the displacement of the fluorine atom.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an electron-rich aromatic ring. wikipedia.org The rate of EAS is highly sensitive to the nature of the substituents already present on the ring. Electron-donating groups activate the ring and accelerate the reaction, while electron-withdrawing groups deactivate the ring and slow the reaction down. libretexts.org

Deactivating Effects of Substituents on EAS Reactivity

This compound is exceptionally unreactive towards electrophilic aromatic substitution. The ring is substituted with three powerful deactivating groups that severely reduce its nucleophilicity. masterorganicchemistry.comlibretexts.org

The deactivating influence of each substituent is as follows:

Nitro Group (-NO₂): This is one of the most powerful deactivating groups. It strongly withdraws electron density from the ring through both resonance and inductive effects, destabilizing the positively charged intermediate (the sigma complex) formed during EAS. youtube.comyoutube.com

Methyl Ester Group (-COOCH₃): This group deactivates the ring by withdrawing electrons through resonance. youtube.com

Halogens (-F, -Cl): Halogens are also deactivating groups because their inductive effect (electron withdrawal due to high electronegativity) outweighs their resonance effect (electron donation from lone pairs). masterorganicchemistry.comlibretexts.org

The cumulative effect of these three types of deactivating groups makes the aromatic ring extremely electron-poor and thus highly resistant to attack by electrophiles. Standard EAS reactions like Friedel-Crafts alkylation and acylation are generally not feasible on such strongly deactivated rings. youtube.com Forcing conditions would be required for other EAS reactions like nitration or halogenation, and the reaction would still be extremely sluggish.

The following table summarizes the deactivating effects of the substituents on the ring:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS |

| -NO₂ (Nitro) | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating |

| -COOCH₃ (Ester) | Electron-withdrawing | Electron-withdrawing | Deactivating |

| -F (Fluoro) | Electron-withdrawing | Electron-donating (weak) | Deactivating |

| -Cl (Chloro) | Electron-withdrawing | Electron-donating (weak) | Deactivating |

Specific Electrophiles and Challenging Reaction Conditions for EAS

Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of this compound is significantly challenging due to the cumulative deactivating effects of the attached functional groups. The nitro (-NO₂), chloro (-Cl), fluoro (-F), and methyl ester (-COOCH₃) groups all withdraw electron density from the aromatic ring, rendering it highly electron-deficient and thus less susceptible to attack by electrophiles. masterorganicchemistry.comyoutube.commasterorganicchemistry.com

The directing effects of the substituents are as follows:

Nitro group (-NO₂): Strongly deactivating and a meta-director.

Chloro (-Cl) and Fluoro (-F) groups: Deactivating yet ortho-, para-directing.

Methyl ester (-COOCH₃): Deactivating and a meta-director.

Considering the positions of the substituents, the nitro group at C2, the chloro group at C3, and the fluoro group at C6, the potential sites for electrophilic attack are C4 and C5. The directing effects of the existing substituents on these positions are conflicting. The fluoro group at C6 would direct an incoming electrophile to the ortho-position (C5), while the chloro group at C3 would direct to its ortho-position (C4) and para-position (C6, which is already substituted). The nitro and ester groups would direct meta to their positions, which in this case would also be C4 and C5.

Due to the severe deactivation of the ring, any attempt at EAS would necessitate harsh reaction conditions, such as the use of strong Lewis acid catalysts and high temperatures. For instance, nitration would require aggressive reagents like fuming nitric acid in concentrated sulfuric acid. libretexts.org Similarly, halogenation would demand a potent Lewis acid catalyst. However, even under such forcing conditions, the yields are expected to be low, and the reaction may be accompanied by side reactions or decomposition of the starting material. The steric hindrance provided by the substituents further complicates the approach of an electrophile.

| Substituent | Position | Electronic Effect | Directing Effect |

| Nitro (-NO₂) | C2 | Strongly Deactivating | Meta |

| Chloro (-Cl) | C3 | Deactivating | Ortho, Para |

| Fluoro (-F) | C6 | Deactivating | Ortho, Para |

| Methyl Ester (-COOCH₃) | C1 | Deactivating | Meta |

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group.

The selective reduction of the nitro group in this compound to the corresponding arylamine, Methyl 2-amino-3-chloro-6-fluorobenzoate, is a feasible and synthetically useful transformation. This conversion can be achieved while preserving the chloro, fluoro, and methyl ester functionalities using several established methods for the chemoselective reduction of aromatic nitro compounds. masterorganicchemistry.com

One of the most common and effective methods is catalytic hydrogenation . This involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. masterorganicchemistry.com This method is often carried out under mild conditions of temperature and pressure and is known for its high selectivity. The reduction of a structurally similar compound, 2-fluoro-3-nitro-6-methyl chlorobenzoate, to the corresponding amine via catalytic hydrogenation has been reported, suggesting the applicability of this method to the target molecule.

Other reagents can also be employed for this selective reduction, including:

Metal/Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) are classic reagents for nitro group reduction. masterorganicchemistry.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine (B178648), in the presence of a catalyst like Pd/C.

The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the desired arylamine while minimizing any potential side reactions, such as the hydrogenolysis of the carbon-halogen bonds.

| Reducing Agent/System | Catalyst | Typical Conditions | Selectivity |

| H₂ gas | Pd/C, Pt/C, Raney Ni | Room temperature to moderate heat, atmospheric to moderate pressure | High |

| Fe / HCl | None | Reflux | Good, but requires stoichiometric metal |

| Sn / HCl | None | Reflux | Good, but requires stoichiometric metal |

| Hydrazine / Pd/C | Pd/C | Room temperature to moderate heat | High |

Under controlled reductive conditions, it is possible to obtain intermediate reduction products. For example, reduction with zinc dust in the presence of ammonium chloride can lead to the formation of the corresponding N-arylhydroxylamine . wikipedia.org Further reduction of the hydroxylamine (B1172632) would yield the amine.

Treatment of aromatic nitro compounds with certain reducing agents can also lead to the formation of azo compounds . For instance, reacting a nitroarene with a metal hydride can result in the coupling of two molecules to form an azo linkage (-N=N-). wikipedia.org

Oxidative reactions directly involving the nitro group of a nitroarene are less common. However, the nitro group can influence the outcome of oxidative reactions on other parts of the molecule. For example, the strong electron-withdrawing nature of the nitro group can impact the oxidation of other substituents on the aromatic ring. It's important to note that the presence of other reducible groups, such as the halogens in this compound, would need to be considered when planning such transformations to avoid undesired side reactions. nih.gov

Reactions at the Carboxylic Ester Moiety

The methyl ester group of this compound can undergo typical reactions of carboxylic acid derivatives, such as hydrolysis and transesterification.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-chloro-6-fluoro-2-nitrobenzoic acid, can be achieved under either acidic or basic conditions. biosynth.com

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The reaction is reversible, so an excess of water is typically used to drive the equilibrium towards the formation of the carboxylic acid and methanol (B129727).

Base-promoted hydrolysis (saponification) is an irreversible process that involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. This method is often preferred due to its irreversibility and generally higher yields.

The rate of hydrolysis can be influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing nitro, chloro, and fluoro groups are expected to increase the electrophilicity of the carbonyl carbon of the ester, thereby accelerating the rate of nucleophilic attack by water or hydroxide ions.

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. ucla.edu

Acid-catalyzed transesterification involves reacting this compound with an excess of another alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and the use of a large excess of the new alcohol is necessary to shift the equilibrium towards the desired product. ucla.edu

Base-catalyzed transesterification is typically carried out using an alkoxide base corresponding to the alcohol being used for the exchange. This method is generally faster than the acid-catalyzed process.

Steric hindrance from the ortho-substituents (the nitro and fluoro groups) could potentially slow down the rate of transesterification by impeding the approach of the incoming alcohol nucleophile to the ester carbonyl group. researchgate.net Interesterification, a reaction involving the exchange of acyl groups between two different esters, is also a theoretical possibility but would likely require specific catalysts and conditions.

| Reaction | Reagents | Conditions | Product |

| Acid-catalyzed Hydrolysis | H₂O, H₂SO₄ or HCl | Heat | 3-chloro-6-fluoro-2-nitrobenzoic acid |

| Base-promoted Hydrolysis | 1. NaOH or KOH, H₂O, Heat 2. H₃O⁺ | 1. Saponification 2. Acidification | 3-chloro-6-fluoro-2-nitrobenzoic acid |

| Acid-catalyzed Transesterification | R-OH (excess), H₂SO₄ | Heat | Alkyl 3-chloro-6-fluoro-2-nitrobenzoate |

| Base-catalyzed Transesterification | R-OH, NaOR or KOR | Heat | Alkyl 3-chloro-6-fluoro-2-nitrobenzoate |

Conversion to Amides, Hydrazides, or Other Carboxylic Acid Derivatives

The ester functionality of this compound is a key site for synthetic transformations, allowing for its conversion into a variety of other carboxylic acid derivatives such as amides and hydrazides. These reactions typically proceed via nucleophilic acyl substitution, where the methoxy (B1213986) group is displaced by a stronger nucleophile.

Amide Formation: The reaction of this compound with primary or secondary amines leads to the corresponding N-substituted amides. This transformation, known as amidation, is often facilitated by heating the ester with the amine, sometimes in the presence of a catalyst. The reactivity of the amine plays a crucial role, with more nucleophilic amines generally providing higher yields and faster reaction rates. For instance, reaction with a generic primary amine (R-NH₂) would be expected to yield N-alkyl-3-chloro-6-fluoro-2-nitrobenzamide. While specific studies on this exact molecule are not prevalent, the general mechanism for the amidation of methyl benzoates is well-established and can be catalyzed by substances like niobium(V) oxide for enhanced efficiency, particularly under solvent-free conditions nih.gov.

Hydrazide Synthesis: Similarly, the corresponding hydrazide can be synthesized by reacting the methyl ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol (B145695) or methanol. This reaction is usually carried out under reflux conditions to drive the reaction to completion. The resulting 3-chloro-6-fluoro-2-nitrobenzohydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds and other molecules of pharmaceutical interest researchgate.net.

The conversion to these derivatives is a fundamental strategy in medicinal chemistry to modify the pharmacokinetic and pharmacodynamic properties of a lead compound. The table below illustrates the expected products from these transformations.

| Reactant | Reagent | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-alkyl-3-chloro-6-fluoro-2-nitrobenzamide | Amidation |

| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | 3-chloro-6-fluoro-2-nitrobenzohydrazide | Hydrazinolysis |

Exploration of Other Key Reaction Pathways

Beyond the chemistry of the ester group, the aromatic ring of this compound, substituted with halogen atoms and a nitro group, offers a rich landscape for a variety of other key reaction pathways.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The presence of a chlorine atom on the aromatic ring of this compound makes it a potential substrate for such reactions.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base libretexts.org. The reactivity of the aryl halide follows the general trend I > Br > Cl > F. Therefore, the chloro substituent in the target molecule would require more forcing conditions or specialized catalyst systems for efficient coupling compared to the corresponding bromo or iodo derivatives bohrium.comthieme.de. Interestingly, recent advancements have shown that the nitro group itself can act as a leaving group in Suzuki-Miyaura couplings, offering an alternative pathway for the formation of biaryl compounds thieme.denih.govmdpi.com. This opens up the possibility of selective coupling at either the C-Cl or the C-NO₂ bond depending on the reaction conditions.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene wikipedia.orgorganic-chemistry.org. Similar to the Suzuki coupling, the reactivity of the aryl chloride would be a key consideration. Research has also demonstrated the feasibility of a denitrative Mizoroki-Heck reaction, where a nitroarene is coupled with an alkene, expanding the synthetic utility of nitroaromatic compounds bohrium.com.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst nih.govorganic-chemistry.org. The reactivity of aryl chlorides in Sonogashira couplings is generally lower than that of bromides and iodides, often necessitating the use of more active catalyst systems or higher reaction temperatures wikipedia.orgorganic-chemistry.org. A denitrative Sonogashira-type coupling of nitroarenes has also been reported, providing a direct method for the alkynylation of nitroaromatic compounds researchgate.net.

The following table summarizes the potential cross-coupling partners and expected products for this compound.

| Reaction | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Methyl 3-aryl-6-fluoro-2-nitrobenzoate or Methyl 2-aryl-3-chloro-6-fluorobenzoate |

| Heck Reaction | Alkene (R-CH=CH₂) | Methyl 3-(alkenyl)-6-fluoro-2-nitrobenzoate or Methyl 2-(alkenyl)-3-chloro-6-fluorobenzoate |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Methyl 3-(alkynyl)-6-fluoro-2-nitrobenzoate or Methyl 2-(alkynyl)-3-chloro-6-fluorobenzoate |

The electron-deficient nature of the aromatic ring in this compound, due to the presence of the nitro and ester groups, suggests its potential to participate in cycloaddition reactions as a dienophile or dipolarophile.

1,3-Dipolar Cycloadditions: In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring wikipedia.org. The electron-withdrawing groups on the benzene ring of the target molecule could activate it towards cycloaddition with electron-rich dipoles. While there is extensive literature on 1,3-dipolar cycloadditions with nitroalkenes, the participation of nitroarenes in this capacity is less common but conceivable, particularly with highly reactive dipoles. For instance, reaction with a nitrile oxide could potentially lead to the formation of a bicyclic isoxazoline (B3343090) derivative, although this would disrupt the aromaticity of the benzene ring and likely require significant activation uzh.chnih.gov.

The nitroaromatic core of this compound is susceptible to both radical and photochemical reactions.

Radical Reactions: Nitroaromatic compounds can undergo a variety of radical transformations. For instance, radical denitration can occur where the nitro group is replaced by another functional group or a hydrogen atom nih.gov. The presence of chlorine and fluorine atoms might also influence the regioselectivity of radical attack on the aromatic ring.

Photochemical Transformations: Aromatic nitro compounds are known to undergo photochemical reactions upon irradiation with UV light. One common transformation is photochemical denitration, which can proceed via a reductive mechanism in the presence of a suitable hydrogen donor rsc.org. This process offers a transition-metal-free method for the removal of the nitro group. The specific outcome of the photochemical reaction would depend on the reaction conditions, including the solvent and the presence of other reagents.

Methyl 3 Chloro 6 Fluoro 2 Nitrobenzoate As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Novel Heterocyclic Systems

The strategic placement of reactive functional groups on the benzene (B151609) ring of methyl 3-chloro-6-fluoro-2-nitrobenzoate makes it an ideal precursor for the construction of various heterocyclic systems. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions. Furthermore, the chloro and fluoro substituents are susceptible to nucleophilic substitution, providing additional avenues for ring formation.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of biologically active compounds. This compound serves as a promising starting material for the construction of important heterocyclic systems like indoles and quinolines.

The general strategy involves the reduction of the nitro group to an amine, which then becomes a key reactive handle for subsequent cyclization reactions. For instance, the resulting aniline (B41778) derivative can undergo intramolecular reactions to form indole (B1671886) rings, a common motif in pharmaceuticals. Similarly, through carefully designed reaction sequences, this intermediate can be elaborated into the quinoline (B57606) framework, another privileged scaffold in drug discovery. The presence of the chloro and fluoro groups offers opportunities for further diversification of the heterocyclic core, allowing for the fine-tuning of physicochemical and biological properties.

Table 1: Potential Synthetic Transformations for Nitrogen-Containing Heterocycles

| Starting Material | Key Transformation | Target Heterocycle |

| This compound | 1. Reduction of nitro group to amine. 2. Intramolecular cyclization. | Substituted Indoles |

| This compound | 1. Reduction of nitro group to amine. 2. Condensation and cyclization. | Substituted Quinolines |

Beyond nitrogen heterocycles, this compound can also be envisioned as a precursor for oxygen and sulfur-containing ring systems. The reactivity of the halogen substituents allows for their displacement by oxygen or sulfur nucleophiles, paving the way for the construction of heterocycles such as benzofurans, benzothiophenes, and their derivatives.

For example, nucleophilic substitution of the fluorine or chlorine atom by a hydroxyl or thiol-containing nucleophile, followed by an intramolecular cyclization, could lead to the formation of a five or six-membered heterocyclic ring fused to the benzene core. The specific reaction conditions and the choice of nucleophile would dictate the final heterocyclic system. The versatility of this starting material allows for the generation of a diverse range of heterocyclic scaffolds for further chemical exploration.

Building Block for the Assembly of Complex Polyaromatic Architectures

The functional group array of this compound also lends itself to the construction of more complex polyaromatic architectures. Through various cross-coupling reactions, which are powerful tools in modern organic synthesis, this molecule can be connected to other aromatic or heteroaromatic systems.

Reactions such as the Suzuki, Stille, or Buchwald-Hartwig couplings could be employed to form new carbon-carbon or carbon-heteroatom bonds at the positions of the halogen atoms. This would allow for the extension of the aromatic system, leading to the creation of larger, more complex polyaromatic structures. These types of molecules are of interest in materials science for their potential electronic and photophysical properties.

Intermediate in the Design and Synthesis of Research Compounds for Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a highly relevant intermediate for the synthesis of novel compounds in the fields of medicinal chemistry and drug discovery. The presence of multiple reactive sites allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).

In drug discovery, the identification and optimization of lead compounds are critical steps. This compound can serve as a versatile starting point for the generation of diverse chemical scaffolds. The ability to selectively modify the nitro group, the ester, and the two halogen atoms provides a platform for creating libraries of related compounds.

The chloro substituent, in particular, is often considered a "magic" element in drug design, as its introduction can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. chemrxiv.org By using this compound as a core, medicinal chemists can systematically explore the effects of different substituents at various positions, aiding in the development of potent and selective drug candidates. For example, related chloro-fluorophenyl compounds have been used as starting points for the discovery of potent enzyme inhibitors. nih.gov

Table 2: Functional Group Modifications for Lead Compound Diversification

| Functional Group | Potential Modification | Purpose in Drug Discovery |

| Nitro Group | Reduction to amine, subsequent acylation, alkylation, etc. | Introduce new interaction points, modulate polarity. |

| Ester Group | Hydrolysis to carboxylic acid, amidation. | Improve solubility, create new binding interactions. |

| Chloro/Fluoro Group | Nucleophilic substitution, cross-coupling reactions. | Explore different steric and electronic environments. |

Chemical probes are essential tools for studying biological processes. These molecules are designed to interact with specific biological targets, such as proteins or enzymes, to elucidate their function. The synthetic accessibility and modular nature of derivatives from this compound make it a useful building block for the creation of such probes.

By incorporating reporter groups, such as fluorophores or affinity tags, into the molecular scaffold derived from this starting material, researchers can design probes for various applications, including fluorescence microscopy and proteomics. The ability to readily synthesize a range of analogs allows for the optimization of the probe's properties, such as its selectivity and cell permeability.

Applications in Materials Science Research

Precursor Monomers for Advanced Polymer Synthesis

There is no available literature detailing the polymerization of this compound or its derivatives to form advanced polymers. The reactivity of its functional groups—for instance, the potential for nucleophilic substitution of the halogen atoms or the reduction of the nitro group to an amine—theoretically allows for its incorporation into polymer chains. However, no studies have been published that demonstrate this or characterize the resulting polymers.

Development of Functionalized Organic Materials for Electronic Applications

The synthesis of functionalized organic materials for electronic applications often involves the use of aromatic building blocks. The electron-withdrawing nature of the nitro, chloro, and fluoro substituents on the benzene ring of this compound could influence the electronic properties of materials derived from it. Nevertheless, there are no specific reports of its use in the synthesis of conductive polymers, organic light-emitting diodes (OLEDs), or other electronic components.

Advanced Spectroscopic and Computational Methodologies in the Study of Methyl 3 Chloro 6 Fluoro 2 Nitrobenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For a molecule with the complexity of Methyl 3-chloro-6-fluoro-2-nitrobenzoate, multi-dimensional NMR techniques are essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

The structure of this compound features two protons on the aromatic ring, a methyl ester group, and several quaternary carbons.

¹H NMR: The spectrum is expected to show two signals for the aromatic protons and a singlet for the methyl ester protons. The aromatic protons (H-4 and H-5) are adjacent and would appear as doublets due to mutual coupling. Their chemical shifts would be influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro groups. The methyl protons would appear as a singlet, typically around 3.9-4.0 ppm.

¹³C NMR: The spectrum would display eight distinct carbon signals: two for the aromatic C-H, five for the quaternary carbons (including the carbonyl carbon), and one for the methyl carbon.

Correlation Spectroscopy (COSY): This 2D experiment reveals proton-proton couplings. A cross-peak would be expected between the signals of the two adjacent aromatic protons (H-4 and H-5), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded protons and carbons. libretexts.org Cross-peaks would be observed for the two aromatic C-H pairs and the -OCH₃ group, allowing for the direct assignment of each proton to its attached carbon. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds. researchgate.net Key expected correlations would include:

The methyl protons showing correlations to the ester carbonyl carbon and the C-1 carbon of the aromatic ring.

The aromatic proton H-4 showing correlations to C-2, C-3, C-5, and C-6.

The aromatic proton H-5 showing correlations to C-1, C-3, C-4, and C-6.

These combined techniques would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the benzene (B151609) ring.

Interactive Table: Predicted NMR Assignments for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| -OC H₃ | ~3.9 (s, 3H) | ~53 | C=O, C-1 |

| C =O | - | ~164 | - |

| C-1 | - | ~130 | H-5, -OCH₃ |

| C-2 | - | ~148 | H-4 |

| C-3 | - | ~135 | H-4, H-5 |

| C-4 | ~7.8 (d) | ~125 | C-2, C-3, C-5, C-6 |

| C-5 | ~7.6 (d) | ~129 | C-1, C-3, C-4, C-6 |

| C-6 | - | ~155 (d, ¹JCF) | H-4, H-5 |

Dynamic NMR for Investigating Conformational Dynamics

The structure of this compound features significant steric crowding around the C1-C2-C3 region of the aromatic ring. The bulky nitro (-NO₂) and methyl ester (-COOCH₃) groups are ortho to each other and are flanked by halogen substituents. This steric hindrance can restrict the free rotation around the C-NO₂ and C-COOCH₃ single bonds.

Dynamic NMR (DNMR) spectroscopy is the ideal method to study such conformational dynamics. nih.gov At room temperature, the rotation around these bonds might be fast on the NMR timescale, resulting in a single, time-averaged set of signals. However, as the temperature is lowered, the rate of rotation would decrease. If the energy barrier to rotation is sufficiently high (typically >5-10 kcal/mol), the rotation may become slow enough at low temperatures to allow for the observation of individual conformers (atropisomers). nsf.govresearchgate.net This would manifest as a splitting or broadening of the NMR signals for the protons and carbons near the site of restricted rotation. By analyzing the spectra at various temperatures, it is possible to determine the coalescence temperature and calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Progress Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, which is invaluable for confirming its elemental composition. For this compound (molecular formula C₈H₅ClFNO₄), the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. researchgate.netmissouri.edu

Calculated Monoisotopic Mass: 232.9894 u

This value is calculated using the masses of ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, and ¹⁶O. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's identity and purity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern serves as a structural fingerprint. For this compound, a plausible fragmentation pathway under electron ionization (EI) can be proposed based on the known behavior of aromatic esters and nitro compounds. whitman.edulibretexts.org

Loss of Methoxy (B1213986) Radical: A common initial fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical (•OCH₃, 31 u) to form a stable acylium ion. youtube.com

Loss of Carbon Monoxide: The resulting acylium ion can then lose a molecule of carbon monoxide (CO, 28 u).

Loss of Nitro Group: Fragmentation can also involve the nitro group, with potential losses of •NO₂ (46 u) or •NO (30 u) from the molecular ion or subsequent fragments.

Loss of Halogens: The loss of a chlorine radical (•Cl, 35 u) is another possible fragmentation pathway.

| Precursor Ion (m/z) | Fragment Lost | Fragment Formula | Product Ion (m/z) |

| 232.99 [M]⁺• | •OCH₃ | CH₃O | 201.98 |

| 232.99 [M]⁺• | •NO₂ | NO₂ | 186.99 |

| 201.98 | CO | CO | 173.98 |

| 186.99 | CO | CO | 158.99 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. libretexts.org

For this compound, the following characteristic bands are expected: researchgate.net

Aromatic C-H Stretch: A weak to medium band typically appears just above 3000 cm⁻¹.

Ester C=O Stretch: A very strong and sharp absorption in the IR spectrum, expected around 1720-1740 cm⁻¹. This is one of the most prominent peaks.

Nitro N-O Stretches: Two distinct bands are characteristic of the NO₂ group. A strong asymmetric stretch is expected around 1530-1560 cm⁻¹, and a medium symmetric stretch around 1340-1370 cm⁻¹.

Aromatic C=C Stretches: Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band associated with the ester C-O bond is expected in the 1100-1300 cm⁻¹ region.

C-F Stretch: A strong absorption, typically found in the 1000-1250 cm⁻¹ range.

C-Cl Stretch: A medium to strong absorption in the fingerprint region, generally between 600-800 cm⁻¹. researchgate.net

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the symmetric stretch of the nitro group, which may be weaker in the IR spectrum. renishaw.com

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular geometry and stereochemistry.

A single-crystal X-ray diffraction analysis of this compound would provide critical insights into the effects of steric hindrance on its conformation. Due to the crowding of the substituents at the 1, 2, 3, and 6 positions, it is highly probable that the nitro group and the methyl ester group are significantly twisted out of the plane of the benzene ring to minimize steric repulsion. This is a common feature in heavily substituted aromatic systems.

Furthermore, the analysis would reveal the details of the crystal packing, including any significant intermolecular interactions such as π-π stacking of the aromatic rings or halogen bonding, where the chlorine or fluorine atom acts as an electrophilic region and interacts with a nucleophilic atom (like an oxygen from a nitro or carbonyl group) on an adjacent molecule. nih.govresearchgate.net These non-covalent interactions are crucial in governing the macroscopic properties of the crystalline material.

Single Crystal X-Ray Diffraction Studies of this compound and its Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and intermolecular interactions, offering fundamental insights into the molecular structure and packing of a compound.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. However, to illustrate the depth of information that can be gleaned from such studies, we can examine the crystallographic data of a structurally related isomer, methyl 4-chloro-3-nitrobenzoate. The study of this compound reveals the intricate details of its crystal lattice and molecular geometry.

In a study of methyl 4-chloro-3-nitrobenzoate, the molecules were found to be linked by C—H⋯O interactions, forming a chain parallel to the a-axis. These chains are further interconnected by slipped π–π stacking between symmetry-related benzene rings, with a centroid-to-centroid distance of 3.646 (2) Å and an interplanar distance of 3.474 Å. This results in an offset of 1.106 Å. The nitro group in this isomer is twisted with respect to the phenyl ring, forming a dihedral angle of 45.4 (1)°. Such twisted conformations are a common feature in related structures where the aryl ring bears adjacent nitro and halide substituents.

The crystallographic data for methyl 4-chloro-3-nitrobenzoate is summarized in the interactive table below.

| Parameter | Value |

| Chemical Formula | C₈H₆ClNO₄ |

| Molecular Weight | 215.59 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.338 (1) |

| b (Å) | 7.480 (1) |

| c (Å) | 9.715 (2) |

| α (°) | 98.39 (3) |

| β (°) | 94.89 (3) |

| γ (°) | 118.95 (3) |

| Volume (ų) | 454.1 (2) |

| Z | 2 |

| Temperature (K) | 293 (2) |

Data sourced from a study on methyl 4-chloro-3-nitrobenzoate, presented here as an illustrative example.

A crystallographic study of this compound, were it available, would provide invaluable data on how the specific substitution pattern of the chloro, fluoro, and nitro groups influences the molecular conformation and the packing within the crystal lattice. It would be particularly insightful to determine the dihedral angle between the nitro group and the benzene ring, as steric hindrance from the adjacent chlorine and fluorine atoms would likely play a significant role. Furthermore, the nature and extent of intermolecular interactions, such as halogen bonding and π-stacking, could be precisely elucidated.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful lens through which to investigate the properties and reactivity of molecules at an atomic and electronic level. In the absence of extensive experimental data for this compound, theoretical methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can offer predictive insights into its behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties, which in turn can be used to infer reactivity.

Such calculations for this compound would allow for the determination of key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be employed to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electron-withdrawing nature of the nitro, chloro, and fluoro substituents would be expected to create significant electrophilic character on the aromatic ring, making it susceptible to nucleophilic attack.

The table below illustrates the types of electronic properties that can be calculated using DFT, with hypothetical values to demonstrate the concept.

| Property | Description | Hypothetical Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -2.1 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 5.4 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.2 D |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For a molecule like this compound, MD simulations could be employed to explore its conformational landscape. The rotation around the C-C bond connecting the ester group to the benzene ring, as well as the orientation of the nitro group, could be investigated. These simulations would reveal the most stable conformations and the energy barriers between them.

MD simulations are also invaluable for studying intermolecular interactions. By simulating the compound in a solvent, such as water or an organic solvent, one can observe how the solute and solvent molecules arrange themselves and the nature of the interactions that govern this arrangement. This is particularly relevant for understanding solubility and partitioning behavior. The potential for halogen bonding involving the chlorine and fluorine atoms, as well as hydrogen bonding with the oxygen atoms of the nitro and ester groups, could be explored in detail.

Reaction Pathway and Transition State Calculations for Mechanistic Insights

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, thereby providing a detailed understanding of the reaction pathway.

For this compound, a key area of interest would be its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing substituents are expected to activate the ring towards such reactions. Computational methods can be used to model the attack of a nucleophile at the various positions on the benzene ring.

These calculations would involve locating the transition state for the addition of the nucleophile to the ring, which is often the rate-determining step in SNAr reactions. The activation energy barrier for this step can be calculated, providing a quantitative measure of the reaction rate. By comparing the activation energies for attack at different positions, the regioselectivity of the reaction can be predicted.

For example, a hypothetical reaction pathway for the substitution of the fluorine atom by a nucleophile (Nu⁻) could be investigated. The energy profile would show the relative energies of the reactants, the Meisenheimer complex (intermediate), the transition state, and the products.

The insights gained from such calculations are crucial for understanding the reactivity of this compound and for designing synthetic routes that utilize this compound as an intermediate.

Future Directions and Emerging Research Avenues for Methyl 3 Chloro 6 Fluoro 2 Nitrobenzoate

Exploration of Unprecedented Reactivity and Novel Selective Transformations

The arrangement of electron-withdrawing groups on the aromatic ring of Methyl 3-chloro-6-fluoro-2-nitrobenzoate makes it a prime candidate for investigating novel chemical reactions and selective transformations. The nitro group, in particular, is a versatile functional group that can be reduced to various other functionalities, including amines, hydroxylamines, and azo compounds. wikipedia.org Future research will likely focus on achieving unprecedented levels of selectivity in these transformations, targeting one functional group while leaving the others intact.

One promising avenue is the selective reduction of the nitro group. While standard methods using metal catalysts like Raney nickel or iron are effective, they can sometimes affect other sensitive groups. wikipedia.orgyoutube.com Research into chemoselective reduction methods that are mild enough to preserve the chloro, fluoro, and ester functionalities is a key area of interest. This could involve electrocatalytic methods, which have shown high selectivity in the reduction of substituted nitrobenzenes to anilines. acs.org

Furthermore, the halogen substituents offer opportunities for selective cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The relative reactivity of the chloro and fluoro groups can be exploited to achieve site-selective modifications. For instance, conditions could be developed to selectively displace the more labile chloro group while retaining the fluoro substituent, or vice-versa, opening pathways to complex, multifunctionalized aromatic compounds.

| Potential Selective Transformation | Reagents/Conditions | Potential Product Functional Group | Research Goal |

| Selective Nitro Reduction | Electrocatalysis with redox mediators (e.g., polyoxometalates) | Amino (-NH2), Hydroxylamino (-NHOH) | High chemoselectivity, preserving halogens and ester. |

| Site-Selective SNAr | Specific nucleophiles and tailored reaction conditions | Biaryl ethers, substituted anilines | Controlled, stepwise functionalization of the aromatic ring. |

| Palladium-Catalyzed Cross-Coupling | Buchwald-Hartwig, Suzuki-Miyaura reactions | C-N, C-C bond formation | Selective activation of C-Cl vs. C-F bonds. |

| Reductive Cyclization | Intramolecular reaction following nitro group reduction | Heterocyclic scaffolds (e.g., benzimidazoles) | Synthesis of novel, biologically active heterocyclic systems. |

This table illustrates potential research directions for the selective transformation of this compound.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

High-Throughput Experimentation (HTE) has revolutionized chemical discovery by enabling the rapid screening of numerous reaction conditions in parallel. youtube.comdomainex.co.ukcea.fr this compound is an ideal candidate for integration into HTE workflows due to its potential as a versatile building block for creating large libraries of compounds. Automated platforms can be used to efficiently explore a wide array of catalysts, solvents, bases, and nucleophiles to optimize its transformations. acs.org

The use of multi-well plates allows for the miniaturization and parallelization of reactions, which significantly accelerates the optimization process while minimizing the consumption of valuable reagents. youtube.comcea.fr For example, an automated workstation could be programmed to set up hundreds of variations of a Suzuki-Miyaura coupling reaction to identify the optimal conditions for selectively reacting at the chloro position. acs.org This approach not only speeds up the discovery of new reactions but also generates large, high-quality datasets suitable for training machine learning algorithms to predict reaction outcomes. youtube.com

| HTE Platform Application | Variables Screened | Objective | Potential Outcome |

| Reaction Optimization | Catalysts, ligands, solvents, temperature, bases | Maximize yield and selectivity of a specific transformation (e.g., amination). | Identification of novel, efficient synthetic protocols. |

| Library Synthesis | Diverse coupling partners, nucleophiles | Generate a large library of derivatives for biological screening. | Discovery of new drug candidates or molecular probes. |

| Process Development | Reaction kinetics, impurity profiling | Develop robust and scalable synthetic routes for manufacturing. | More efficient and cost-effective production of target molecules. |

This table outlines the potential integration of this compound into HTE platforms for various research and development goals.

Development of Innovative Catalyst Systems for its Chemical Transformations

The development of novel catalyst systems is crucial for unlocking the full synthetic potential of this compound. A primary focus will be on catalysts that can achieve high selectivity for the transformation of one specific functional group in the presence of others.

For the reduction of the nitro group, research is moving beyond traditional catalysts. For instance, N-heterocyclic carbene (NHC)-protected gold nanoparticles have shown exceptional activity and selectivity in the reduction of nitrobenzene to aniline (B41778). chemrxiv.org Similar nanocatalysts could be tailored for the selective reduction of this compound. Copper-based metal-organic frameworks (MOFs) also represent a class of efficient, low-cost catalysts for nitro group reduction. mdpi.com

Furthermore, innovative catalytic systems are needed to selectively activate the C-Cl or C-F bonds. While palladium catalysts are commonly used for such transformations, developing catalysts that can differentiate between the two halogens on the same aromatic ring remains a significant challenge. Research into ligand design for palladium or other transition metals (e.g., nickel, copper) could lead to catalysts with the desired selectivity. Photocatalysis also offers a promising avenue, providing mild conditions for a range of transformations that might be difficult to achieve with traditional thermal methods.

Application in Supramolecular Chemistry and Host-Guest Systems Research

Supramolecular chemistry explores the non-covalent interactions between molecules. nih.gov The electron-deficient aromatic ring of this compound makes it an intriguing candidate for use as a "guest" molecule in host-guest systems. Its electronic properties would facilitate strong aromatic stacking interactions with electron-rich host molecules. researchgate.net

Macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils could encapsulate the nitrobenzoate guest, altering its physical and chemical properties. researchgate.netnih.gov For example, encapsulation within a hydrophobic cavity could enhance its solubility in aqueous media or protect it from certain chemical reactions. nih.gov Such host-guest complexes could be designed to be responsive to external stimuli (e.g., pH, light, temperature), allowing for the controlled release of the guest molecule. rsc.org This opens up possibilities for applications in areas like controlled-release systems and molecular sensing. The specific substitution pattern of the guest will influence its binding affinity and selectivity for different hosts, a parameter that can be systematically studied to derive fundamental principles of molecular recognition. nih.gov

Expanding its Utility in Chemical Biology and Bioorthogonal Chemistry Research

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgwebsite-files.comspringernature.com The nitro group on this compound can serve as a "masked" functional group for applications in chemical biology. For instance, the nitro group is known to be reduced to an amino group under hypoxic (low oxygen) conditions, which are characteristic of solid tumors.

This property could be exploited to design hypoxia-activated prodrugs or diagnostic agents. The compound could be incorporated into a larger biomolecule as a latent reactive handle. In a hypoxic environment, the nitro group would be reduced, unmasking an amine that could then trigger a therapeutic action or participate in a bioorthogonal ligation reaction for imaging purposes. wikipedia.org For example, the unmasked amine could react with a pre-targeted probe via oxime or hydrazone formation. wikipedia.org

Furthermore, the development of bioorthogonal reactions involving nitroaromatic compounds is an active area of research. While reactions like azide-alkyne cycloadditions are well-established, there is a continuous search for new transformations that are orthogonal to existing ones. wikipedia.orgwebsite-files.com The unique electronic properties of this compound could be harnessed to develop novel bioorthogonal reactions, potentially involving its reduction products or direct reactions of the nitro group itself, such as in nitrone cycloadditions. nih.govutmb.edu

Q & A

Q. What are the primary synthetic routes for preparing methyl 3-chloro-6-fluoro-2-nitrobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoic acid derivative. A common approach involves nitration of a chloro-fluorobenzoate precursor. For example, methyl 3-chloro-6-fluorobenzoate (analogous to methyl fluorobenzoates in ) can undergo nitration at the ortho position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts like dinitro derivatives . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

- Methodological Answer :

- NMR : -NMR should show distinct signals for the methyl ester (~3.9 ppm, singlet), aromatic protons (splitting patterns depend on substituent positions), and absence of undesired protons. -NMR confirms fluorine presence (δ ~ -110 ppm for meta-F).

- IR : Peaks at ~1730 cm (ester C=O), ~1530 cm (asymmetric NO), and ~1350 cm (symmetric NO) confirm functional groups.

- MS : Electron ionization MS should display molecular ion [M] at m/z 247.5 (Cl, F, and NO isotopes will split the signal). Fragmentation patterns (e.g., loss of -NO or -COOCH) align with structural motifs .

Advanced Research Questions

Q. What challenges arise in achieving regioselective nitration of chloro-fluorobenzoate precursors, and how can competing reaction pathways be suppressed?